Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane

Description

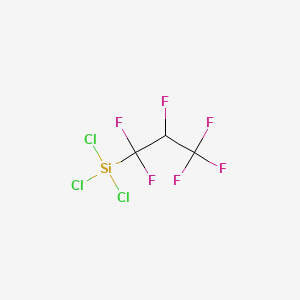

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane (CAS 426-50-6) is an organosilicon compound with a trichlorosilane group bonded to a hexafluoropropyl substituent. Its molecular formula is C₃H₃Cl₃F₆Si, and it is regulated under Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations . The compound’s synthesis involves challenging reactions, such as chlorination of hexafluoropropylcyclopentane derivatives, often yielding trace amounts under γ-ray or peroxide initiation . Its high fluorine content confers unique chemical stability and reactivity, distinguishing it from other trichlorosilanes.

Properties

CAS No. |

426-50-6 |

|---|---|

Molecular Formula |

C3HCl3F6Si |

Molecular Weight |

285.47 g/mol |

IUPAC Name |

trichloro(1,1,2,3,3,3-hexafluoropropyl)silane |

InChI |

InChI=1S/C3HCl3F6Si/c4-13(5,6)3(11,12)1(7)2(8,9)10/h1H |

InChI Key |

RQPZGJMUMIAPLX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)[Si](Cl)(Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be synthesized through the reaction of hexafluoropropylene with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized reactors that can handle the corrosive nature of the reactants and products. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, hydrolysis yields silanols, while reactions with alcohols produce alkoxysilanes .

Scientific Research Applications

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: It is employed in the modification of surfaces to create hydrophobic coatings.

Medicine: Research is ongoing into its potential use in drug delivery systems.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane involves its ability to form strong bonds with various substrates. This is primarily due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity . The compound can interact with nucleophiles, leading to the formation of stable products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane with analogous compounds:

Physical and Surface Properties

Fluorinated trichlorosilanes exhibit distinct surface behaviors compared to non-fluorinated analogs:

- Hexafluoropropyl Derivative : The high electronegativity of fluorine atoms increases hydrophobicity and chemical resistance, making it suitable for coatings requiring low surface energy. Similar fluorinated silanes, like trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOS), form rigid surfaces due to strong intermolecular interactions, unlike flexible PDMS or PFPE brushes .

- Non-Fluorinated Derivatives: Trichloro(3-phenylpropyl)silane (CAS 13617-40-8) lacks fluorine, resulting in lower thermal stability but higher reactivity in nucleophilic substitutions for silicone resin synthesis .

Regulatory and Toxicological Considerations

- Hexafluoropropyl Derivative: Listed on Canada’s NDSL, its manufacture requires rigorous environmental and health assessments under the New Substances Notification Regulations .

Biological Activity

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane (CAS No. 426-50-6) is a fluorinated silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula : C₃HCl₃F₆Si

- Molecular Weight : 285.48 g/mol

- Boiling Point : 67.4 °C (predicted)

- Density : 1.576 g/cm³ (predicted)

Toxicity and Safety

Research indicates that silanes can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound is classified as corrosive and poses risks upon exposure. The following are key points regarding its safety profile:

- Corrosivity : The compound can cause skin and eye irritation upon contact.

- Inhalation Risks : Inhalation of vapors may lead to respiratory irritation.

Case Study 1: Surface Modification Applications

This compound has been investigated for its ability to modify surfaces to impart hydrophobic properties. Such modifications can enhance biocompatibility in biomedical applications. Research shows that silanes can form self-assembled monolayers (SAMs) on various substrates, leading to improved anti-fouling characteristics which are essential in medical devices.

Case Study 2: Interaction with Biological Molecules

Studies involving fluorinated silanes suggest potential interactions with proteins and nucleic acids. The hydrophobic nature of the compound may influence protein adsorption on surfaces treated with it. This characteristic is crucial for applications in biosensors where surface chemistry plays a significant role in device performance.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar silane compounds compared to this compound:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potentially biocompatible; anti-fouling | Corrosive |

| Trichloro(3,3-difluoropropyl)silane | Moderate antibacterial activity | Moderate |

| Trichloro(1H-perfluorooctyl)silane | High hydrophobicity; low toxicity | Low |

Q & A

Q. What are the standard synthetic routes for preparing Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane?

The compound is typically synthesized via hydrosilylation or direct substitution reactions. For example, reacting 1,1,2,3,3,3-hexafluoropropene with trichlorosilane under controlled catalytic conditions (e.g., platinum catalysts) can yield the target product. Reaction parameters such as temperature (40–80°C), solvent choice (e.g., anhydrous ethers), and exclusion of moisture are critical to avoid side reactions like hydrolysis . Purification often involves fractional distillation under reduced pressure to isolate the silane from unreacted precursors.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm fluorinated chain integrity and silicon bonding environments .

- FTIR : Detection of Si–Cl (~500 cm) and C–F (~1200 cm) stretching vibrations.

- GC-MS : To assess purity and identify volatile byproducts .

- Elemental Analysis : Quantify C, H, F, and Si content to validate stoichiometry .

Q. How should researchers safely handle and store this compound?

Due to its moisture sensitivity and corrosive nature (H314 hazard classification), use inert-atmosphere gloveboxes for manipulation. Store in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) at 10–25°C, away from oxidizing agents. Always pair with PPE: chemical-resistant gloves, face shields, and vapor respirators .

Advanced Research Questions

Q. How do fluorinated alkyl chains influence the reactivity of this compound in surface modification?

The electron-withdrawing nature of the hexafluoropropyl group reduces silicon’s electrophilicity, slowing hydrolysis rates compared to non-fluorinated analogs. This property is exploited in controlled surface functionalization (e.g., silicon nanowires). Optimize reaction conditions by adjusting solvent polarity (e.g., chloroform vs. THF) and humidity levels to balance grafting density and monolayer stability .

Q. What strategies resolve contradictory data in silane self-assembly studies?

Discrepancies in monolayer thickness or hydrophobicity often arise from substrate pretreatment or ambient humidity. Standardize protocols:

- Pre-clean substrates with oxygen plasma to ensure uniform hydroxyl group density.

- Use ellipsometry or AFM for nanoscale thickness measurements.

- Cross-validate with contact angle goniometry to correlate surface energy with molecular packing .

Q. How can computational modeling aid in predicting this compound’s interaction with biological systems?

Molecular dynamics (MD) simulations can model the silane’s binding affinity to proteins or lipid membranes, guided by its LogP (~3.5) and dipole moment. Pair with in vitro cytotoxicity assays (e.g., MTT tests on human keratinocytes) to validate predictions, noting that acute toxicity data remain limited .

Q. What are the challenges in quantifying environmental persistence of this compound?

Fluorinated silanes resist biodegradation due to strong C–F bonds. Use accelerated degradation studies (e.g., UV irradiation in aqueous media) with LC-MS/MS to track breakdown products like fluoride ions and silicic acid. Compare with OECD 301B guidelines to estimate half-lives in natural water systems .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via NMR to detect incomplete hydrosilylation, indicated by residual alkene peaks .

- Surface Grafting : Pre-functionalize substrates with APTES (3-aminopropyltriethoxysilane) to enhance adhesion of fluorinated silanes in multi-step protocols .

- Toxicity Mitigation : Implement closed-system reactors and scrubbers to capture HCl fumes generated during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.